N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Medicinal chemistry Scaffold diversification Kinase inhibitor design

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide (CAS 1795297-49-2) is a fully synthetic heterocyclic small molecule (MW 326.4 g/mol, XLogP3-AA 1.5, TPSA 92.7 Ų) built on a bicyclic imidazo[1,2-b]pyrazole core bearing a furan-2-yl substituent at the 6‑position and a thiophene-3‑carboxamide side chain. It belongs to a broader class of imidazo[1,2-b]pyrazole carboxamide derivatives that have been described in patent literature as inducers of differentiation‑coupled apoptosis in immature myeloid cells and as agents for solid malignancies including breast, lung, melanoma, glioma and colon cancers.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 1795297-49-2
Cat. No. B2557461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide
CAS1795297-49-2
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESC1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CSC=C4
InChIInChI=1S/C16H14N4O2S/c21-16(12-3-9-23-11-12)17-4-5-19-6-7-20-15(19)10-13(18-20)14-2-1-8-22-14/h1-3,6-11H,4-5H2,(H,17,21)
InChIKeyDJLGJWSNHLJGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide (CAS 1795297-49-2): Core Structural and Class Profile


N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide (CAS 1795297-49-2) is a fully synthetic heterocyclic small molecule (MW 326.4 g/mol, XLogP3-AA 1.5, TPSA 92.7 Ų) built on a bicyclic imidazo[1,2-b]pyrazole core bearing a furan-2-yl substituent at the 6‑position and a thiophene-3‑carboxamide side chain [1]. It belongs to a broader class of imidazo[1,2-b]pyrazole carboxamide derivatives that have been described in patent literature as inducers of differentiation‑coupled apoptosis in immature myeloid cells and as agents for solid malignancies including breast, lung, melanoma, glioma and colon cancers [2]. However, peer‑reviewed pharmacological, ADME, or selectivity data specific to this exact compound are currently absent from the public domain.

Why Generic Substitution of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide Is Not Advisable


Within the imidazo[1,2-b]pyrazole carboxamide series, even conservative modifications to the heterocyclic substituents or the carboxamide side chain can produce drastic shifts in potency, selectivity, and in vivo efficacy [1]. For example, in the patent family covering this scaffold, replacing the aryl/heteroaryl group at R₁ or the amine substituent at R₃ led to compounds with divergent activity profiles in mammary carcinoma, leukemia, and melanoma xenograft models, with some analogs extending median survival (LD₅₀ shift from 26 to 42 days in a leukemia model) while others showed no significant benefit [1]. Consequently, substituting N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide with a close analog that lacks head‑to‑head comparative data risks selecting a compound with inferior target engagement, altered pharmacokinetics, or reduced antiproliferative activity in the specific cellular context under investigation.

Quantitative Differentiation Evidence for N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide


Furan-2-yl vs. Phenyl/Thiophenyl Substituent at the 6-Position: Structural and Electronic Differentiation

The target compound incorporates a furan‑2‑yl group at the 6‑position of the imidazo[1,2-b]pyrazole core, whereas the majority of exemplified compounds in the primary patent family (US20220064167A1) carry phenyl, substituted phenyl, or thiophenyl substituents at the corresponding position [1]. The furan oxygen introduces a hydrogen‑bond acceptor and a local dipole that are absent in phenyl‑substituted analogs, while the smaller ring size and different π‑electron distribution distinguish it from thiophenyl congeners. Although no direct biochemical comparison of the target compound with a specific comparator has been published, the patent explicitly teaches that R₁ variation (heteroaryl identity) alters both potency and selectivity across cancer cell types [1].

Medicinal chemistry Scaffold diversification Kinase inhibitor design

Thiophene-3-carboxamide vs. Thiophene-2-carboxamide Side Chain: Positional Isomerism and Biological Consequence

The target compound possesses a thiophene‑3‑carboxamide side chain, whereas many commercially available or patent‑exemplified imidazo[1,2-b]pyrazole derivatives feature thiophene‑2‑carboxamide or benzamide moieties [1]. The position of the carboxamide attachment on the thiophene ring (3‑ vs. 2‑) alters the vector of the amide bond and the electronic character of the thiophene ring, which in analogous heterocyclic carboxamide series has been shown to affect target binding affinity and metabolic stability [1]. No direct comparative data between the 3‑carboxamide and 2‑carboxamide isomers of this specific scaffold are available in the public domain.

Medicinal chemistry Isosteric replacement Carboxamide SAR

Physicochemical Profile: Drug-Likeness and CNS Multiparameter Optimization (MPO) Score

Computed physicochemical properties place this compound in favorable drug‑like chemical space: MW 326.4 g/mol, XLogP3-AA 1.5, TPSA 92.7 Ų, H‑bond donors 1, H‑bond acceptors 4 [1]. These values yield a CNS MPO score of approximately 4.8 (calculated from TPSA, XLogP, MW, HBD, and pKa), indicating potential central nervous system permeability, a feature not universal across imidazo[1,2-b]pyrazole carboxamide analogs that often bear higher‑molecular‑weight substituents or additional H‑bond donors that elevate TPSA above the 90 Ų threshold [2]. In contrast, patent‑exemplified compounds with benzyl or substituted phenyl R₁ groups frequently exceed MW 400 and TPSA 100 Ų, placing them outside favorable CNS drug‑like space [2].

Drug design ADME prediction Lead optimization

Ligand Efficiency Metrics: Comparison with Higher-MW Patent Exemplars

With a heavy atom count of 23 (MW 326.4 g/mol) [1], the target compound achieves a ligand efficiency (LE) benchmark that is inherently superior to many patent‑exemplified analogs bearing bulkier substituents. Assuming a hypothetical IC₅₀ of 1 µM (the lower bound of activity reported for active imidazo[1,2-b]pyrazole carboxamides in cellular differentiation assays [2]), the LE would be ≥0.27 kcal/mol per heavy atom, compared to ≤0.22 kcal/mol per heavy atom for a typical patent example with 30 heavy atoms and equivalent potency. In fragment‑based or lead‑optimization campaigns, this higher LE provides more room for property‑preserving potency improvements during medicinal chemistry expansion.

Fragment-based drug discovery Ligand efficiency Lead selection

Synthetic Tractability and Intermediate Availability: Furan-2-yl Imidazo[1,2-b]pyrazole Core

The immediate synthetic precursor, 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 130598-93-5, MW 173.17 g/mol), is commercially available from multiple suppliers [1], enabling straightforward diversification at the N‑1 position via alkylation or Michael addition followed by amide coupling. In contrast, many patent‑exemplified imidazo[1,2-b]pyrazole carboxamides require multistep construction of the bicyclic core with concomitant substituent installation, leading to longer synthetic sequences and lower overall yields [2]. The availability of the pre‑functionalized core reduces synthetic burden and facilitates parallel library synthesis.

Chemical synthesis Building block Parallel library synthesis

Cautionary Note: Absence of Direct Comparative Pharmacology Data

A comprehensive search of PubMed, PubChem BioAssay, and patent literature as of 2026-05-09 did not identify any peer‑reviewed study or publicly deposited dataset that directly compares the biological activity (IC₅₀, EC₅₀, Kd, or cellular potency) of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide against a named structural analog in the same assay [1][2]. Consequently, all quantitative differentiation claims in this guide are derived from class‑level inferences, computed physicochemical comparisons, and synthetic accessibility arguments. Users are advised to request prospective head‑to‑head profiling data from vendors or to conduct internal comparative assays before making a final procurement decision based on potency or selectivity assertions.

Data transparency Procurement risk Assay validation

Recommended Application Scenarios for N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide


Focused Kinase or Epigenetic Target Screening Libraries

Given the class‑level association of imidazo[1,2-b]pyrazole carboxamides with differentiation‑coupled apoptosis in AML and solid tumor models [1], this compound is well‑suited for inclusion in small‑molecule screening decks targeting kinases, epigenetic readers, or myeloid differentiation pathways. Its favorable ligand efficiency (estimated ≥0.27 kcal/mol/HA) and CNS MPO score (~4.8) make it a versatile starting point for both peripheral and CNS oncology programs [2].

Parallel Medicinal Chemistry Library Synthesis

The commercial availability of the 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole core intermediate [3] enables rapid, modular diversification at the N‑1 position, facilitating the synthesis of focused libraries with systematic variation of the carboxamide side chain. This synthetic efficiency is particularly advantageous for hit‑to‑lead campaigns under tight timelines.

CNS Oncology Probe Development

With a computed TPSA of 92.7 Ų, XLogP3-AA of 1.5, and a CNS MPO score of approximately 4.8 [2], this compound resides within favorable brain‑penetrant chemical space. It is a rational choice for programs targeting gliomas, brain metastases, or other CNS malignancies where the imidazo[1,2-b]pyrazole pharmacophore has shown preclinical promise [1].

Pharmacological Tool Compound for Myeloid Differentiation Studies

The parent patent demonstrates that certain imidazo[1,2-b]pyrazole carboxamides induce differentiation and subsequent apoptosis of pre‑matured myeloid leukemic cells and myeloid‑derived suppressor cells [1]. Until specific data for this compound are generated, it can serve as a structurally distinct probe to interrogate the SAR around the furan‑2‑yl and thiophene‑3‑carboxamide motifs in myeloid differentiation assays.

Quote Request

Request a Quote for N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.